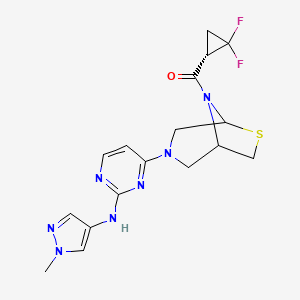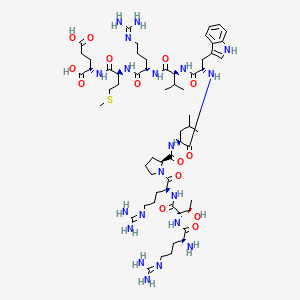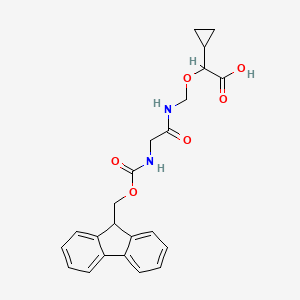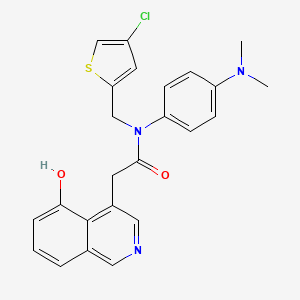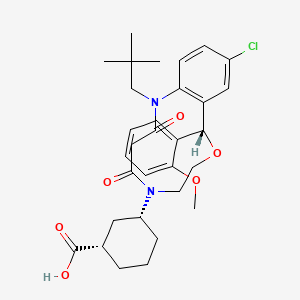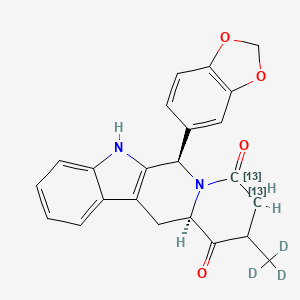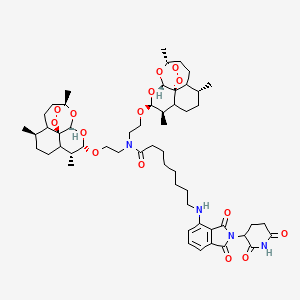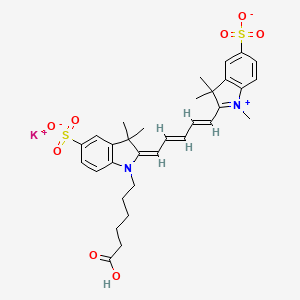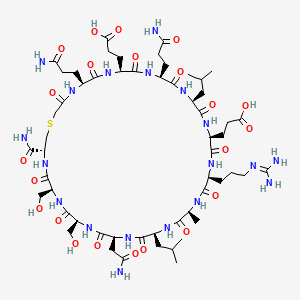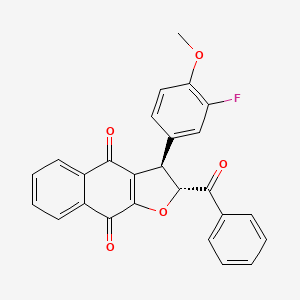
Anti-inflammatory agent 76
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 76 is a compound known for its potent anti-inflammatory properties. It has shown significant activity in inhibiting nitric oxide, interleukin-1 beta, and interleukin-6, making it a valuable candidate for treating various inflammatory conditions . This compound is primarily used in scientific research to explore its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 76 involves multiple steps. One of the common synthetic routes includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This method yields 4,5-disubstituted pyrimidine analogs in a single step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in solid form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory agent 76 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced analogs.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which retain the anti-inflammatory properties of the parent compound .
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 76 has a wide range of scientific research applications:
Chemistry: It is used to study the structure-activity relationships of anti-inflammatory compounds.
Biology: The compound is employed in cellular studies to understand its effects on inflammatory pathways.
Industry: It is used in the development of new anti-inflammatory drugs and formulations.
Mecanismo De Acción
The mechanism of action of anti-inflammatory agent 76 involves the inhibition of key inflammatory mediators. The compound inhibits the production of nitric oxide, interleukin-1 beta, and interleukin-6 by interfering with their respective signaling pathways . This inhibition reduces inflammation and alleviates associated symptoms.
Comparación Con Compuestos Similares
Diclofenac Sodium: A nonsteroidal anti-inflammatory drug with similar inhibitory effects on inflammatory mediators.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat inflammation.
Uniqueness: Anti-inflammatory agent 76 is unique due to its specific inhibition of nitric oxide, interleukin-1 beta, and interleukin-6, which are critical mediators in the inflammatory response. This targeted inhibition makes it a promising candidate for developing new anti-inflammatory therapies .
Propiedades
Fórmula molecular |
C26H17FO5 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
(2R,3R)-2-benzoyl-3-(3-fluoro-4-methoxyphenyl)-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C26H17FO5/c1-31-19-12-11-15(13-18(19)27)20-21-23(29)16-9-5-6-10-17(16)24(30)26(21)32-25(20)22(28)14-7-3-2-4-8-14/h2-13,20,25H,1H3/t20-,25-/m1/s1 |
Clave InChI |
MQTHWLLXOOESRA-CJFMBICVSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H]2[C@@H](OC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5)F |
SMILES canónico |
COC1=C(C=C(C=C1)C2C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


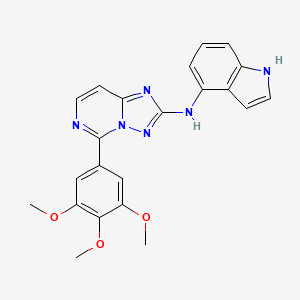
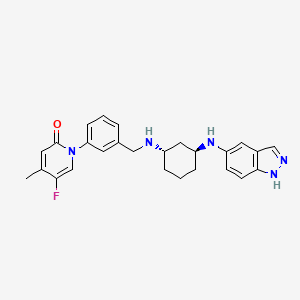
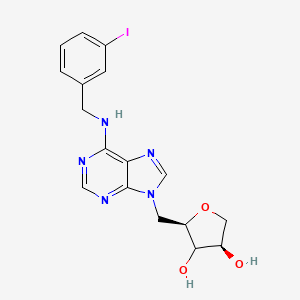
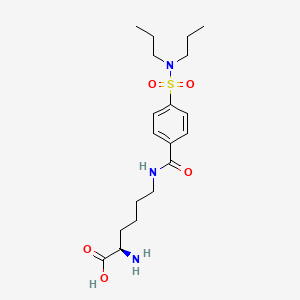
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
